5-(2H-1,3-Benzodioxol-5-yl)-N-cyclopentyl-2-methylpyrimidin-4-amine
CAS No.: 917896-04-9
Cat. No.: VC17313968
Molecular Formula: C17H19N3O2
Molecular Weight: 297.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 917896-04-9 |
|---|---|
| Molecular Formula | C17H19N3O2 |
| Molecular Weight | 297.35 g/mol |
| IUPAC Name | 5-(1,3-benzodioxol-5-yl)-N-cyclopentyl-2-methylpyrimidin-4-amine |
| Standard InChI | InChI=1S/C17H19N3O2/c1-11-18-9-14(17(19-11)20-13-4-2-3-5-13)12-6-7-15-16(8-12)22-10-21-15/h6-9,13H,2-5,10H2,1H3,(H,18,19,20) |
| Standard InChI Key | HLQJQLXCKDHNON-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC=C(C(=N1)NC2CCCC2)C3=CC4=C(C=C3)OCO4 |
Introduction
Chemical Identity and Structural Characteristics
5-(2H-1,3-Benzodioxol-5-yl)-N-cyclopentyl-2-methylpyrimidin-4-amine is a pyrimidine-based molecule with a molecular formula of C₁₇H₁₉N₃O₂ and a molecular weight of 297.35 g/mol. Its IUPAC name reflects three critical substituents:
-
A 1,3-benzodioxole group at the 5-position of the pyrimidine ring, contributing electron-rich aromaticity.
-
A cyclopentylamine substituent at the 4-position, introducing steric bulk and potential hydrogen-bonding capabilities.
-
A methyl group at the 2-position, modulating electronic and steric properties.
The compound’s canonical SMILES string (CC1=NC=C(C(=N1)NC2CCCC2)C3=CC4=C(C=C3)OCO4) and InChIKey (HLQJQLXCKDHNON-UHFFFAOYSA-N) confirm its stereochemical uniqueness. Table 1 summarizes its key physicochemical properties.
Table 1: Physicochemical Properties of 5-(2H-1,3-Benzodioxol-5-yl)-N-cyclopentyl-2-methylpyrimidin-4-amine
| Property | Value |
|---|---|
| CAS No. | 917896-04-9 |
| Molecular Formula | C₁₇H₁₉N₃O₂ |
| Molecular Weight | 297.35 g/mol |
| IUPAC Name | 5-(1,3-benzodioxol-5-yl)-N-cyclopentyl-2-methylpyrimidin-4-amine |
| SMILES | CC1=NC=C(C(=N1)NC2CCCC2)C3=CC4=C(C=C3)OCO4 |
| PubChem CID | 59405062 |
Synthesis and Structural Modifications
While explicit synthetic routes for this compound remain undocumented in public literature, its structure suggests a multi-step assembly typical of pyrimidine derivatives. Analogous protocols for related compounds involve:
-
Pyrimidine Core Formation: Condensation of guanidine derivatives with β-diketones or α,β-unsaturated ketones .
-
Substituent Introduction:
Notably, patents such as JP4974463B2 describe methods for functionalizing pyrimidines with aryl and alkylamine groups, including cyclopentyl substitutions . For example, coupling reactions using propoxy-linked intermediates (e.g., OCCCOC=3C=C4CCC@@HC4=CC=3) demonstrate strategies for appending bulky amine groups to heterocycles . Such approaches may inform plausible synthetic pathways for this compound.
Structure-Activity Relationship (SAR) Considerations
The compound’s substituents align with pharmacophoric features observed in bioactive pyrimidines:
-
1,3-Benzodioxole: Enhances metabolic stability and membrane permeability due to its lipophilic nature. In cannabinoid receptor modulators like PSNCBAM-1, similar aryl groups mediate allosteric interactions .
-
Cyclopentylamine: Cycloalkylamines are prevalent in kinase inhibitors (e.g., CDK2/4/6), where they occupy hydrophobic pockets and improve selectivity .
-
Methyl Group: A minimal substituent that reduces rotational freedom while avoiding steric clashes .
Comparative studies on CB1 allosteric modulators reveal that small alkyl groups (e.g., methyl) at the 2-position of pyrimidines optimize binding affinity without inducing receptor overactivation . This aligns with the methyl substitution in the target compound.
Biological Activity and Research Implications
Although direct biological data for this compound are scarce, its structural analogs provide insights into potential applications:
-
Cannabinoid Receptor Modulation: Pyrimidines with aryl and cycloalkyl substituents, such as PSNCBAM-1, exhibit negative allosteric modulation of CB1 receptors, reducing agonist efficacy in calcium mobilization assays (IC₅₀ = 32.5 nM) . The benzodioxole group in the target compound may similarly engage aromatic residues in allosteric pockets.
-
Antimicrobial and Anticancer Activity: Pyrimidine derivatives with electron-withdrawing groups (e.g., 4-cyano in compound 29) show enhanced potency in cell-based assays . The benzodioxole’s electron-rich nature could balance this effect.
Table 2: Hypothesized Biological Targets Based on Structural Analogs
Future Research Directions
-
Synthetic Optimization: Explore substituent effects at the 4-position (cyclopentyl) and 5-position (benzodioxole) to refine potency and selectivity.
-
In Vitro Profiling: Screen against CB1/2 receptors, kinases, and antimicrobial targets to validate hypothesized activities.
-
ADME Studies: Assess metabolic stability conferred by the benzodioxole group using hepatic microsome models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume